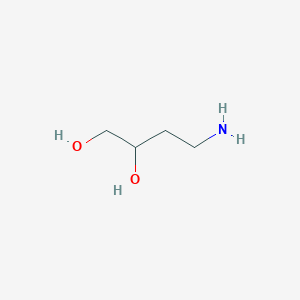

4-Aminobutane-1,2-diol

Description

Significance of Vicinal Amino Diols and Amino Alcohols as Chiral Scaffolds and Building Blocks in Organic Synthesis and Biochemistry

Vicinal amino alcohols, also known as β-amino alcohols, are fundamental structural motifs found in numerous natural products, pharmaceuticals, and biologically active compounds. researchgate.netsciengine.com Their importance stems from the presence of two adjacent functional groups and inherent chirality, which makes them indispensable chiral building blocks in asymmetric synthesis. researchgate.netsci-hub.se In this type of synthesis, the goal is to create specific stereoisomers of a target molecule, which is crucial in pharmacology where different enantiomers of a drug can have vastly different biological effects. sci-hub.se

The utility of chiral amino alcohols is extensive; they serve as precursors for chiral ligands, auxiliaries, and organocatalysts that facilitate a wide array of chemical transformations with high stereoselectivity. unr.edu.ardiva-portal.org These transformations include asymmetric hydrogenations, aldol (B89426) reactions, and the addition of organozinc reagents to carbonyls. sci-hub.seunr.edu.ar For instance, derivatives of amino alcohols like (S,S)-Pybox and Evan's Oxazolidinone are widely used as chiral ligands and auxiliaries. diva-portal.org The rigid and well-defined stereochemical nature of these scaffolds allows for precise control over the three-dimensional arrangement of atoms in a chemical reaction, leading to high enantiomeric purity of the desired product.

In biochemistry, the vicinal amino alcohol motif is a key component of many bioactive molecules, including alkaloids and enzyme inhibitors. diva-portal.orgresearchgate.net For example, the anti-tuberculosis drug ethambutol (B1671381) features a vicinal amino alcohol structure, and the core of many HIV-1 protease inhibitors, such as Saquinavir, is built upon this scaffold. diva-portal.orgresearchgate.net The ability of the amino and hydroxyl groups to participate in hydrogen bonding allows these molecules to interact with high specificity with biological targets like enzymes and receptors. The development of synthetic routes to enantiopure vicinal amino alcohols has traditionally relied on derivatization from the "chiral pool" of naturally occurring amino acids. diva-portal.org However, modern synthetic methods, including Sharpless asymmetric aminohydroxylation and enzymatic processes, have expanded the accessibility to a broader range of these valuable structures. diva-portal.orgresearchgate.netscispace.com

| Compound | Molecular Formula | Number of Stereocenters | Key Applications |

|---|---|---|---|

| (2R,3S)-2-aminobutane-1,3-diol | C₄H₁₁NO₂ | 2 | Peptide synthesis, catalyst precursor. |

| L-Threoninol | C₄H₁₁NO₂ | 2 | Bioconjugation, drug delivery. |

| cis-2-Aminocyclohexanol | C₆H₁₃NO | 1 | Asymmetric alkylation. |

Overview of Current Research Trajectories for 4-Aminobutane-1,2-diol and Related Structures

Research concerning this compound and its structural analogs is primarily focused on its synthesis and application as a chiral building block for more complex molecules. The molecule contains two chiral centers at the C1 and C2 positions, meaning it can exist as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The development of stereoselective synthetic methods to access each of these isomers in high purity is a significant area of investigation.

Current synthetic strategies often employ biocatalytic methods, such as the use of transaminase enzymes, to produce enantiomerically pure forms from keto-acid precursors. Chemical synthesis routes are also prevalent, for instance, the catalytic hydrogenation of 3-cyano-1,2-propanediol using catalysts like Raney nickel. vulcanchem.com

A key application of this compound is its role as a critical intermediate in the synthesis of other valuable chiral compounds. For example, it is used in the synthesis of (3S)-pyrrolidin-3-ol hydrochloride, a component in various pharmaceutical development pipelines. Furthermore, enzymatic methods have been developed to produce optically pure 2-aminobutane-1,4-diol (B3032749), a related structure, from simple starting materials like acrolein and formaldehyde (B43269), highlighting a trend towards more sustainable and atom-economic synthetic processes. researchgate.net The hydrochloride salt of this compound is often used in synthesis due to its enhanced stability and solubility in polar solvents. vulcanchem.com The functional groups of the molecule—the primary amine and the vicinal diol—allow for a variety of chemical modifications, such as esterification of the alcohol groups and alkylation of the amine, making it a versatile scaffold for creating diverse molecular libraries. vulcanchem.com

| Property | Value / Description |

|---|---|

| CAS Registry Number | 87681-47-8 |

| Molecular Formula | C₄H₁₂ClNO₂ |

| Molecular Weight | 141.60 g/mol |

| Stereoisomers | Four possible stereoisomers due to two chiral centers. |

| Synthetic Utility | Intermediate in the synthesis of (3S)-pyrrolidin-3-ol hydrochloride. |

Structure

3D Structure

Properties

IUPAC Name |

4-aminobutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZSRJNMSIMAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558977 | |

| Record name | 4-Aminobutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83430-32-4 | |

| Record name | 4-Aminobutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Aminobutane 1,2 Diol

Chemoenzymatic and Biocatalytic Synthesis Routes

The convergence of chemical and biological catalysis offers sophisticated and efficient pathways for producing 4-aminobutane-1,2-diol and related structures. These methods are prized for their high selectivity and operation under mild conditions.

Enzyme-Mediated Asymmetric Synthesis of Chiral Amino Diols

Enzyme-mediated synthesis provides a powerful tool for establishing the specific stereochemistry required in chiral amino diols. Biocatalysis is often preferred over traditional synthetic techniques due to the exceptional regio-, chemo-, and stereoselectivity of enzymes under mild operating conditions. acs.org Key enzyme families utilized for this purpose include amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases. csic.es

A three-component strategy has been developed for the stereoselective enzymatic synthesis of amino-diols and amino-polyols from prochiral aldehydes, hydroxy ketones, and amines. acs.org This approach successfully combines biocatalytic aldol (B89426) reactions, using variants of D-fructose-6-phosphate aldolase (B8822740) (FSA), with reductive aminations catalyzed by an IRED identified from a metagenomic library (IRED-259). acs.org The process confirmed the formation of a single diastereomer. acs.org

Engineered AmDHs, derived from amino acid dehydrogenases (AADHs), have proven effective in the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org For instance, an engineered AmDH from Sporosarcina psychrophila (SpAmDH) catalyzed the reduction of 1-hydroxybutan-2-one (B1215904) to (S)-2-aminobutan-1-ol with greater than 99% enantiomeric excess (ee). frontiersin.org Similarly, transaminase enzymes are employed to produce enantiomerically pure (S)- or (R)-isomers from keto-acid precursors.

| Enzyme System | Substrate | Product | Key Outcome | Source |

|---|---|---|---|---|

| Engineered AmDH (wh84 variant) | 1-hydroxy-2-butanone | (S)-2-aminobutan-1-ol | >99% ee; 91-99% conversion at 100-200 mM substrate | frontiersin.org |

| FSA / IRED-259 | Prochiral aldehydes, hydroxy ketones, amines | Amino-diols | Stereoselective formation of a single diastereomer | acs.org |

| Imine Reductase (IRED) | α-hydroxymethyl ketones | N-substituted 1,2-amino alcohols | 91–99% ee; 41–84% yield | researchgate.net |

| Transaminases | Keto-acid precursors | Enantiopure (S)- or (R)-isomers | >99% enantiomeric excess for specific isomers |

Engineered Microbial Systems for the Production of Amino Alcohol Precursors

Metabolic engineering of microorganisms has enabled the de novo production of amino alcohols and their precursors from renewable feedstocks like glucose. nih.gov These cellular factories are designed to harbor novel biosynthetic pathways, offering a sustainable alternative to chemical synthesis.

A prime example is the fermentative production of 4-amino-1-butanol (B41920) (4AB), a structurally related four-carbon amino alcohol, by a metabolically engineered Corynebacterium glutamicum. nih.gov Researchers designed a new pathway using a putrescine aminotransferase and an aldehyde dehydrogenase from Escherichia coli to convert putrescine into 4AB. nih.gov Through strategies like fine-tuning gene expression, eliminating competing metabolic pathways, and optimizing culture conditions, a final engineered strain produced 24.7 g/L of 4AB in a fed-batch culture. nih.gov

Other microbial platforms have also been developed. An engineered PKS-TR-based biosynthetic platform in Streptomyces hosts was designed for the bioproduction of a wide range of compounds, including six different amino alcohols. biorxiv.org Similarly, E. coli has been engineered to express enzyme cascades that convert diols into amino alcohols. rsc.org In one study, an artificial pathway was constructed in E. coli to produce the chiral amino alcohol 2-hydroxycadaverine from lysine (B10760008). mdpi.com

| Microorganism | Target Product | Key Enzymes/Pathways | Titer/Yield | Source |

|---|---|---|---|---|

| Corynebacterium glutamicum | 4-Amino-1-butanol (4AB) | Putrescine aminotransferase (ygjG), Aldehyde dehydrogenase (yqhD) | 24.7 g/L | nih.gov |

| Escherichia coli | (S)-2-aminobutan-1-ol | Engineered Amine Dehydrogenase (AmDH) | 91–99% conversion | frontiersin.org |

| Streptomyces albus | Various 1-amino-3-alcohols | Engineered Polyketide Synthase (PKS) with Transaminases (TAs) | Not specified | biorxiv.org |

| Escherichia coli | 2-Hydroxycadaverine (2HyC) | Lysine hydroxylase, Pyridoxal (B1214274) phosphate-dependent decarboxylase | 359 mg/L | mdpi.com |

One-Pot Cascade Reactions in Biocatalysis for Amino Diol Formation

One-pot cascade reactions, where multiple enzymatic steps occur sequentially in the same vessel, represent a highly efficient strategy for synthesizing complex molecules like amino diols. nih.govjove.com This approach minimizes intermediate purification steps, reduces waste, and can overcome unfavorable reaction equilibria.

A notable example is a two-step, one-pot process for amino-diol synthesis that combines an aldol reaction catalyzed by D-fructose-6-phosphate aldolase (FSA) with a reductive amination step catalyzed by an imine reductase (IRED). acs.orgcsic.es This method avoids the need for intermediate isolation and allows for the stereoselective formation of amino-polyols. acs.orgcsic.es Another strategy involves a three-enzyme cascade system, comprising a transaminase, a carbonyl reductase, and a glucose dehydrogenase for cofactor regeneration, to convert amino acids into enantiopure vicinal 1,2-diols with high yields (69–90%) and excellent stereoselectivity (91–>99% ee). researchgate.net

Researchers have also developed enzymatic cascades starting from readily available amino acids like L-lysine. nih.govjove.com One such protocol uses a dioxygenase for regio- and diastereoselective C-H bond oxidation on the lysine side-chain, followed by cleavage of the carboxylic group by a pyridoxal-phosphate (PLP) decarboxylase to yield optically enriched amino alcohols. nih.govjove.com A chemoenzymatic one-pot process has also been demonstrated for the synthesis of optically pure 2-aminobutane-1,4-diol (B3032749) from acrolein and formaldehyde (B43269) by combining the chemical hydration of acrolein with enzymatic hydroxymethylation and subsequent transamination. researchgate.netaminer.org

Directed Evolution of Enzymes for Enhanced Stereoselectivity in Amino Alcohol Synthesis

Directed evolution is a powerful protein engineering technique used to tailor enzymes for specific industrial applications by improving their activity, stability, and selectivity. mdpi.com This iterative process of mutation and selection has been instrumental in developing biocatalysts for the synthesis of chiral amino alcohols. mdpi.comnih.gov

For example, an aminoalcohol dehydrogenase (AADH) from Rhodococcus erythropolis, which catalyzes the stereoselective reduction of a keto-amine to d-pseudoephedrine, suffered from product inhibition. nih.gov Through random mutagenesis and high-throughput screening, mutant enzymes were identified with single amino acid substitutions (G73S and S214R) that conferred higher tolerance to the product. nih.gov A constructed double mutant showed significantly improved performance, with kinetic analysis revealing that the S214R mutation increased the catalytic rate (kcat), while the G73S mutation affected the substrate binding affinity (Km). nih.gov

In another study, an engineered amine dehydrogenase (AmDH) was improved using a combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategy. frontiersin.org After three rounds of evolution, the best variant exhibited a 4-fold improvement in catalytic efficiency (kcat/Km) for the asymmetric reductive amination of 1-hydroxy-2-butanone while maintaining high enantioselectivity (>99% ee). frontiersin.org Directed evolution has also been applied to other enzymes in amino alcohol synthesis pathways, such as DERA (deoxyribose 5-phosphate aldolase), to increase tolerance to high concentrations of aldehyde substrates. rsc.org

| Enzyme | Improvement Strategy | Enhanced Property | Result | Source |

|---|---|---|---|---|

| Aminoalcohol Dehydrogenase (AADH) | Random mutagenesis | Product tolerance | Mutants showed activity in the presence of 100 mg/ml of product | nih.gov |

| Amine Dehydrogenase (SpAmDH) | Iterative saturation mutagenesis (ISM) | Catalytic efficiency (kcat/Km) | 4-fold improvement in kcat/Km for 1-hydroxy-2-butanone | frontiersin.org |

| Ketoreductase (KRED) | Directed evolution (Codexis) | Activity, selectivity, stability | Development of a robust KRED for pharmaceutical intermediate synthesis | mdpi.com |

| meso-diaminopyrimidate dehydrogenase (PvDAPDH) | Rational design | Catalytic activity | Increased activity toward ketone substrates for bichiral amino alcohol synthesis | acs.org |

Classical and Modern Organic Synthesis Strategies

Alongside biocatalytic methods, classical and modern organic synthesis approaches remain crucial for accessing this compound, particularly through the strategic use of naturally occurring chiral molecules.

Stereoselective Synthesis from Chiral Pool Precursors (e.g., Carbohydrates)

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products—such as carbohydrates, amino acids, and terpenes—that can serve as starting materials for the synthesis of complex chiral molecules. mdpi.comresearchgate.net This approach is highly attractive as it leverages the inherent chirality of the starting material to establish new stereocenters in the target molecule. mdpi.comresearchgate.net

Carbohydrates are particularly useful precursors. An efficient synthesis for the enantiomers of 4-aminobutane-1,2,3-triol (B8790892), a closely related analogue, has been developed using either D-glucose or L-glucose as the starting material. nih.gov This demonstrates how the well-defined stereochemistry of a simple sugar can be transferred to the final aminotriol product. nih.gov A key step in this synthesis was the one-pot conversion of a carbohydrate-derived aldehyde into an amide. nih.gov

Amino acids also serve as versatile chiral pool synthons. mdpi.comresearchgate.netbaranlab.org The existing stereocenter of an amino acid can be used to direct the stereochemical outcome of subsequent reactions, a strategy known as substrate-controlled asymmetric induction. mdpi.comresearchgate.net For example, the chirality of L-proline has been used to control the stereoselective total synthesis of alkaloids like (−)-allonorsecurinine. mdpi.com Similarly, threonine has been used to control nucleophilic additions via Cram-chelation, and tyrosine has served as a chiral template for asymmetric dihydroxylation reactions. mdpi.com These principles can be applied to the synthesis of chiral amino diols by transforming the functional groups of the starting amino acid while preserving its original stereocenter.

Multi-step Reaction Sequences Involving Nitrile Reduction, Wittig Olefination, and Dihydroxylation

The construction of the this compound backbone can be envisioned through a strategic multi-step sequence that combines classic organic transformations. While a single documented pathway incorporating nitrile reduction, Wittig olefination, and dihydroxylation for this specific molecule is not prevalent, a logical synthetic route can be proposed. Such a sequence would capitalize on the strengths of each reaction to build the carbon framework and introduce the required functional groups in a controlled manner.

A hypothetical pathway could commence with a suitable protected hydroxyacetonitrile. The Wittig reaction would serve to extend the carbon chain by two carbons, creating an unsaturated intermediate. Subsequent stereoselective dihydroxylation of the double bond would install the 1,2-diol moiety. The final step would involve the reduction of the nitrile group to the primary amine, followed by deprotection, to yield this compound. The reduction of nitriles is a robust transformation, often accomplished via catalytic hydrogenation or with chemical reducing agents. researchgate.net The sequence's success would hinge on the chemoselectivity of each step and the choice of protecting groups to ensure compatibility between the different reaction conditions.

Synthesis of Isotopic Analogs for Mechanistic Investigations (e.g., 13C- and 15N-labeled this compound)

Isotopically labeled analogs of this compound are invaluable tools for studying reaction mechanisms and biosynthetic pathways. The synthesis of such molecules involves the strategic incorporation of stable isotopes like ¹³C and ¹⁵N at specific positions.

Biosynthetic studies have provided significant insights into the formation of related amino diol structures. For instance, feeding experiments with isotope-labeled precursors have been used to elucidate the origin of the azoxyalkene compound KA57-A, which contains a 3-aminobutane-1,2-diol (B2796738) moiety. In this study, L-[¹⁵N]serine was identified as the precursor for the Nα atom and the C2-C4 carbon backbone, while the C1 carbon was derived from the C-2 of acetate. nii.ac.jp This was confirmed by feeding cultures with L-[¹⁵N]serine, [1-¹³C]acetate, and [2-¹³C]acetate and analyzing the resulting labeled product. nii.ac.jp

Chemical synthesis provides a more direct route to specifically labeled analogs. General strategies for creating ¹³C- and ¹⁵N-labeled deoxynucleosides, for example, can be adapted for smaller molecules like this compound. A synthetic pathway could start with commercially available labeled precursors, such as ¹⁵N-labeled potassium phthalimide (B116566) or ¹³C-labeled cyanide, to introduce the isotopic tags at the desired positions in the synthetic sequence. The production of ¹³C/¹⁵N-labeled amino acids for NMR studies, often achieved through fermentation in minimal media containing ¹³C-glycerol and ¹⁵N-ammonium sulfate, demonstrates another powerful approach for obtaining uniformly labeled compounds. nih.gov

Table 1: Isotopic Labeling Precursors in Biosynthetic Studies

| Labeled Precursor | Resulting Labeled Position in 3-Aminobutane-1,2-diol moiety | Reference |

|---|---|---|

| L-[¹⁵N]serine | Nα | nii.ac.jp |

| [2-¹³C]acetate | C-1 | nii.ac.jp |

Diastereoselective Approaches to β-Amino Ketone and Amino Diol Structures

The diastereoselective synthesis of 1,3-amino alcohols, which share a structural relationship with this compound, is a significant area of research. A predominant strategy involves the synthesis of chiral β-amino ketones, followed by their diastereoselective reduction.

The Mannich reaction is a powerful tool for generating β-amino ketones. Three-component Mannich-type reactions using aldehydes, anilines, and ketones can produce β-amino ketones with high diastereoselectivity, often favoring the anti-isomer. researchgate.net Organocatalysis, particularly with proline and its derivatives, has emerged as a highly effective method for the asymmetric Mannich reaction, yielding enantiomerically enriched β-amino ketones. rsc.org

Once the β-amino ketone is obtained, its reduction to the corresponding γ-amino alcohol (a 1,3-amino alcohol) can be controlled to favor either the syn- or anti-diastereomer. The choice of reducing agent and catalyst is critical for achieving high selectivity. nih.gov For example, two complementary methods have been developed for the hydrogenation of N-PMP-protected β-amino ketones: rsc.orgru.nl

Asymmetric Transfer Hydrogenation (ATH): Using an Iridium catalyst with an α-substituted-amino acid amide ligand and 2-propanol as the hydrogen source typically yields the anti-γ-amino alcohols. rsc.orgru.nl

Asymmetric Hydrogenation: Employing a Rhodium-based BINAP catalyst under hydrogen pressure generally produces the syn-γ-amino alcohols with excellent diastereoselectivity. rsc.orgru.nl

The reduction of β-amino ketones with samarium(II) iodide has also been shown to be a versatile method, where the stereochemical outcome can be directed by the choice of N-protecting group to access either syn or anti 1,3-amino alcohols. nih.gov

Table 2: Diastereoselective Reduction of β-Amino Ketones to γ-Amino Alcohols

| Method | Catalyst/Reagent | Predominant Diastereomer | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ir/α-substituted-amino acid amide complex | anti | rsc.orgru.nl |

| Asymmetric Hydrogenation | Rh-based BINAP catalyst | syn | rsc.orgru.nl |

Novel Catalytic Approaches for this compound and Related Compounds

Recent advances in catalysis offer innovative and efficient pathways to amino alcohols and related heterocyclic structures. These methods often rely on transition-metal catalysis or biocatalytic platforms.

Transition-metal-catalyzed hydrogen-transfer reactions (also known as borrowing-hydrogen reactions) provide an atom-economical route for the N-alkylation of amines with diols. Ruthenium and Iridium complexes are particularly effective for these transformations. For example, a ruthenium complex combined with a bidentate phosphine (B1218219) ligand can catalyze the reaction between various anilines or aliphatic amines and 1,4-butanediol (B3395766) to furnish N-substituted pyrrolidines. wiley.com This process involves the initial dehydrogenation of the diol to an aldehyde, which then reacts with the amine, followed by hydrogenation. This methodology demonstrates the potential for converting simple precursors like 1,4-butanediol into more complex nitrogen-containing molecules, a strategy applicable to derivatives of this compound. wiley.com

On the biocatalytic front, engineered biosynthetic platforms are emerging as powerful tools for producing a variety of diols and amino alcohols. A novel approach utilizes a modular polyketide synthase (PKS) platform. biorxiv.org This system employs a versatile loading module and a terminal reductase (TR) to generate a β-hydroxy aldehyde intermediate. This intermediate can then be selectively converted into different products: reduction yields a 1,3-diol, oxidation leads to a hydroxy acid, and crucially, transamination using specific transaminases affords various amino alcohols. biorxiv.org By engineering the PKS modules and the downstream enzymes, this platform offers a highly tunable and efficient route for the biosynthesis of a wide range of valuable chemicals, including structures related to this compound, from renewable feedstocks. biorxiv.org

Stereochemical Investigations of 4 Aminobutane 1,2 Diol and Its Enantiomers

Enantioselective Synthesis and Deracemization Strategies for Chiral Amino Alcohols

The production of enantiomerically pure amino alcohols like 4-aminobutane-1,2-diol is a significant area of research, driven by the demand for chiral building blocks in pharmaceuticals and materials science.

Enantioselective Synthesis:

Biocatalytic Methods: Enzymes offer a highly selective route to chiral molecules. Transaminases, for instance, can produce enantiomerically pure (S)- or (R)-isomers from keto-acid precursors. Specifically, ω-transaminases are recognized as a sustainable option for creating chiral amines due to their high enantioselectivity and broad substrate tolerance under mild conditions. mbl.or.kr Engineered benzaldehyde (B42025) lyases have also been utilized in combination with transaminases in one-pot processes to synthesize optically pure 2-aminobutane-1,4-diol (B3032749) from simple starting materials like acrolein and formaldehyde (B43269). researchgate.net

Chemical Synthesis: A patented method involves the catalytic hydrogenation of 3-cyano-1,2-propanediol using Raney nickel or cobalt, achieving yields over 80%. vulcanchem.com Syntheses starting from readily available chiral precursors like D- or L-glucose have also been developed to produce enantiomers of related compounds like 4-aminobutane-1,2,3-triol (B8790892). nih.gov

Deracemization Strategies:

Deracemization is an attractive alternative to asymmetric synthesis, particularly when the racemic starting material is more accessible. This process converts a racemic mixture into a single enantiomer, aiming for a theoretical yield of 100%. mdpi.com

Enzyme-Based Deracemization: A common strategy employs two stereocomplementary ω-transaminases in a one-pot, two-step cascade. mdpi.comresearchgate.net In the first step, one enantiomer of the racemic amine is selectively deaminated by one transaminase, resulting in a mixture of the remaining pure enantiomer and a ketone. mdpi.comresearchgate.net In the second step, an enantiocomplementary transaminase re-aminates the ketone to form the desired enantiomer. mdpi.com This approach has been successfully applied to various chiral amines. mdpi.comresearchgate.net

Photochemical Deracemization: This method uses a single chiral photocatalyst to establish a photostationary state where one enantiomer is favored. nih.gov For example, 3-substituted 4,7-diaza-1-isoindolinones have been deracemized with high yields and enantiomeric excess using this technique. nih.gov

A summary of different synthesis and deracemization strategies is presented below:

| Strategy | Method | Key Features | Yield/Enantiomeric Excess (ee) |

| Enantioselective Synthesis | Biocatalytic (Transaminases) | Uses enzymes for selective amination of keto-acids. mbl.or.kr | High ee (>99%) reported for similar compounds. |

| Chemical (Catalytic Hydrogenation) | Hydrogenation of nitrile intermediates. vulcanchem.com | Yields >80%. vulcanchem.com | |

| Deracemization | Enzyme-Based (ω-Transaminases) | One-pot, two-step cascade with stereocomplementary enzymes. mdpi.comresearchgate.net | Theoretical yield of 100% and >99% ee. mdpi.com |

| Photochemical | Uses a chiral photocatalyst to favor one enantiomer at a photostationary state. nih.gov | 74–98% yield, 86–99% ee for model compounds. nih.gov |

Methodologies for Chiral Purity Assessment and Stereoisomer Separation

Accurately determining the enantiomeric purity and separating stereoisomers are crucial steps following chiral synthesis.

Chiral Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining enantiomeric purity. Chiral derivatizing agents (CDAs) are often employed to convert enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum. nih.gov For instance, a boric acid with a bridged structure has been shown to be an excellent CDA for the enantiodiscrimination of various diols, leading to large, well-resolved signal differences. nih.gov

Fluorescence-Based Assays: High-throughput screening methods using fluorescence have been developed for the rapid determination of enantiomeric excess (ee). bath.ac.uk These assays are based on the dynamic self-assembly of chiral analytes with fluorescent reporters and other components to form diastereomeric complexes with distinct fluorescence intensities. bath.ac.uk This method allows for the accurate and quantitative determination of ee with low error margins. bath.ac.uk

Luminescence Techniques: Luminescence-based methods offer a highly sensitive approach to chiral analysis. google.com This can involve the use of achiral luminescent probes that interact differently with enantiomers, leading to measurable changes in luminescence characteristics that correlate with the enantiomeric excess. google.com

Stereoisomer Separation:

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases are standard techniques for separating enantiomers. nih.gov For example, chromatographic separation using cellulose-based stationary phases has been used to achieve greater than 99% enantiomeric excess for specific isomers of this compound. Cyclodextrin-based GC columns, such as CHIRALDEX®, are also effective for separating a wide range of chiral compounds, including amino alcohols. sigmaaldrich.com

Crystallization: Fractional crystallization can be employed to separate diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent. google.com This method takes advantage of the different solubilities of the diastereomeric salts. google.com

A summary of methodologies for chiral purity assessment and separation is provided below:

| Methodology | Technique | Principle | Application |

| Purity Assessment | NMR Spectroscopy | Use of chiral derivatizing agents to form diastereomers with distinct NMR signals. nih.gov | Determination of enantiomeric excess. |

| Fluorescence-Based Assays | Formation of diastereomeric complexes with fluorescent reporters, leading to differential fluorescence. bath.ac.uk | High-throughput screening of enantiomeric excess. | |

| Luminescence | Differential interaction of enantiomers with luminescent probes. google.com | Sensitive chiral analysis. | |

| Separation | Chiral Chromatography (GC/HPLC) | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | Preparative separation of enantiomers. |

| Fractional Crystallization | Separation based on the differential solubility of diastereomeric salts. google.com | Resolution of racemic mixtures. |

Chiral Induction and Recognition Phenomena in Supramolecular Systems Involving this compound

Helical Polymer Systems: (R)- and (S)-4-aminobutane-1,2-diol have been used as chiral inducers to control the helical handedness of supramolecular polymers. mdpi.comresearchgate.net For example, the use of (R)-4-aminobutane-1,2-diol can induce the formation of a right-handed ((M)-type) helical polymer, while the (S)-enantiomer promotes the formation of a left-handed ((P)-type) helix. mdpi.com This induction is a result of the amine group of the chiral diol influencing the self-assembly process. mdpi.comresearchgate.net The stability of such chiral supramolecular systems can be enhanced by the incorporation of metal ions, which form double-helical structures. mdpi.com

Chiral Sensing: The principles of chiral induction are fundamental to the development of chiral sensors. nih.gov These sensors are designed to detect and differentiate enantiomers by exploiting the specific interactions between a chiral analyte and a chiral sensor molecule or assembly. nih.gov Supramolecular systems can amplify the subtle differences in these interactions, enabling highly selective detection. nih.gov

Chiral Recognition:

Chiral recognition is the ability of a chiral molecule or system to interact differently with the enantiomers of another chiral compound.

Host-Guest Chemistry: Molecular "tweezers" and other host molecules can form stable complexes with amino alcohols. mdpi.com The chiroptical output from these host-guest interactions allows for the determination of the absolute configuration of the guest molecule. mdpi.com

Self-Recognition: Some chiral molecules exhibit self-induced diastereomeric anisochronism (SIDA) in NMR analysis, a form of self-recognition where enantiomers interact differently with each other in a non-racemic mixture. nih.gov This phenomenon has been observed in various chiral amine derivatives and can be used to determine enantiomeric purity and study supramolecular interactions. nih.gov

Determination of Absolute Configuration for Diastereoisomeric Amino Diols

Determining the absolute configuration of each stereocenter in a molecule with multiple chiral centers is a critical aspect of stereochemical analysis.

X-ray Crystallography: Single-crystal X-ray analysis is the most definitive method for determining the absolute configuration of a molecule. uni-muenchen.de The Bijvoet method, which utilizes the anomalous scattering of X-rays by heavy atoms, allows for the unambiguous assignment of the absolute stereochemistry. uni-muenchen.de

Spectroscopic and Chiroptical Methods:

NMR Spectroscopy: The analysis of coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect) in the NMR spectra of diastereomers can provide information about their relative stereochemistry. uni-muenchen.de

Circular Dichroism (CD): Electronic circular dichroism is a powerful chiroptical technique for determining the absolute configuration of chiral molecules, especially when combined with computational methods. mdpi.com By forming a complex between an ECD-silent analyte and a chromophoric probe, a measurable CD signal can be induced, the sign of which can be correlated to the absolute configuration of the analyte. mdpi.com

Chemical Correlation: The absolute configuration of a molecule can be determined by chemically converting it to a compound of known absolute configuration, or by synthesizing it from a starting material of known stereochemistry, without affecting the chiral center . uni-muenchen.de

Mechanistic Studies and Reaction Pathways Involving 4 Aminobutane 1,2 Diol

Elucidation of Chemical Reaction Mechanisms Facilitated by or Yielding 4-Aminobutane-1,2-diol

The chemical reactivity of this compound is primarily defined by its two functional groups: the vicinal diol and the primary amine. These groups are central to the mechanisms of reactions it undergoes and the synthetic routes that yield the compound.

One of the key reaction mechanisms for synthesizing this compound and its derivatives is reductive amination . This process can involve the reaction of a suitable keto-diol precursor with an amine source. For instance, a one-pot reductive amination of carbonyl compounds has been developed as an environmentally friendly approach to synthesize substituted amines. researchgate.net This method can be applied to aldehydes with various functionalized amines, including aromatic and aliphatic compounds, proceeding without significant side reactions. researchgate.net The synthesis of related amino alcohols has been achieved with high enantiomeric excess through the enzymatic asymmetric reductive amination of α-hydroxymethyl ketones. researchgate.net

Another significant reaction mechanism involving the diol moiety is oxidative cleavage . The vicinal diol group in this compound can be cleaved by reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), resulting in the formation of carbonyl compounds. This reaction is characteristic of 1,2-diols and proceeds through a cyclic periodate (B1199274) ester intermediate.

Furthermore, dehydrogenative coupling reactions provide a pathway to more complex molecules. For example, vicinal diols can react with 1,2-diaminobenzene in the presence of a manganese pincer complex catalyst to form quinoxalines. The proposed mechanism involves the initial dehydrogenation of the diol to form a dicarbonyl intermediate, which then condenses with the diamine. nih.gov

Table 1: Key Reaction Mechanisms Involving Amino Diols

| Reaction Type | Reagents/Catalysts | Intermediate(s) | Product Type |

|---|---|---|---|

| Reductive Amination | Transaminase, Imine Reductase (IRED) | Schiff Base/Imine | Chiral Amino Alcohol |

| Oxidative Cleavage | Periodic Acid (HIO₄), Lead Tetraacetate (Pb(OAc)₄) | Cyclic Periodate Ester | Aldehydes/Ketones |

| Dehydrogenative Coupling | Manganese Pincer Complex, KH | Dicarbonyl | Quinoxaline |

Enzyme Mechanism Studies Utilizing this compound as a Substrate or Inhibitor Analog

The structural features of this compound make it a valuable tool for investigating enzyme mechanisms, where it can act as either a substrate or an inhibitor analog. Its resemblance to natural substrates allows researchers to probe the function and specificity of various enzymes. smolecule.com

Transaminases (TAs) are a prominent class of enzymes studied in the context of amino diol synthesis. These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor ketone. mbl.or.kr The mechanism involves two half-reactions: first, the PLP cofactor accepts the amino group from the donor to form a pyridoxamine (B1203002) 5'-phosphate (PMP) intermediate and releases a ketone byproduct. Second, the PMP transfers the amino group to the ketone substrate, regenerating the PLP and forming the final amine product. mbl.or.kr ω-Transaminases are particularly useful as they can act on substrates without a carboxyl group, making them ideal for synthesizing chiral amines and amino alcohols like this compound. mbl.or.kr Biocatalytic methods using transaminases can produce enantiomerically pure (S)- or (R)-isomers of the compound from keto-acid precursors.

Amine dehydrogenases (AmDHs) have also been engineered for the synthesis of chiral amino alcohols. Starting with an AmDH from Geobacillus stearothermophilus, rational design has been used to improve catalytic efficiency for the conversion of hydroxy ketones to amino alcohols. acs.org These engineered enzymes, which often exhibit strict stereoselectivity, are used in the asymmetric reductive amination of α-hydroxy ketones to produce β-amino alcohols with high conversion rates and enantiomeric excess. acs.org

In other studies, related amino diols like (2R)-2-aminobutane-1,4-diol are noted to act as substrates for enzymes involved in amino acid metabolism. The specific interactions between the amino and hydroxyl groups of the analog and the active site residues of an enzyme can provide critical insights into substrate binding and catalytic mechanisms.

Table 2: Enzymes Involved in Amino Diol Synthesis and Transformation

| Enzyme Class | Cofactor | Reaction Type | Role of Amino Diol |

|---|---|---|---|

| Transaminase (TA) | Pyridoxal 5'-phosphate (PLP) | Asymmetric Amination | Product |

| Amine Dehydrogenase (AmDH) | NAD(P)H | Asymmetric Reductive Amination | Product |

| Carbonyl Reductase | NAD(P)H | Reduction | Product |

| Benzaldehyde (B42025) Lyase | Thiamine Diphosphate (ThDP) | Carboligation | Precursor to Product |

Investigation of Biochemical and Metabolic Pathways for the Biosynthesis of Amino Diols

While natural pathways for the direct production of this compound are not common, significant research has focused on engineering metabolic pathways in microorganisms for the synthesis of various diols and amino alcohols from renewable feedstocks. pnas.orgnih.gov These engineered pathways provide a sustainable alternative to chemical synthesis.

One novel approach utilizes a modular polyketide synthase (PKS) platform for producing diols and amino alcohols. biorxiv.org This system combines the substrate promiscuity of PKSs with the catalytic activity of terminal thioreductases (TRs), which reduce the polyketide chain to an aldehyde. biorxiv.org This aldehyde intermediate can then be converted into a diol by an alcohol dehydrogenase or an amino alcohol by a transaminase. biorxiv.org This platform has the potential to produce a wide range of products by altering the PKS modules and downstream modifying enzymes. biorxiv.org

Another strategy involves extending natural amino acid catabolism . pnas.org For example, platforms have been developed in Escherichia coli to convert amino acids into diols. pnas.org A CoA-independent pathway using a carboxylic acid reductase (Car) and endogenous alcohol dehydrogenases can convert ω-hydroxy acids (derived from amino acids) into diols. pnas.org By connecting these engineered pathways to the host's native amino acid synthesis machinery, diols such as 1,4-butanediol (B3395766) can be produced directly from glucose. pnas.orgnih.gov

The biosynthesis of branched-chain diols has also been achieved by harnessing the branched-chain amino acid (BCAA) metabolism. nih.gov This route uses acetohydroxyacid synthase (AHAS) to create 2-ketoacid intermediates, which are then decarboxylated to aldehydes. These aldehydes undergo further enzymatic reactions to yield the final diol products. nih.gov

Table 3: Engineered Biosynthetic Pathways for Diols and Amino Alcohols

| Platform/Organism | Key Enzymes | Precursor(s) | Product(s) |

|---|---|---|---|

| Polyketide Synthase (PKS) Platform | PKS, Thioreductase (TR), ADH, Transaminase (TA) | Malonyl-CoA, Methylmalonyl-CoA | Diols, Amino Alcohols |

| E. coli Amino Acid Catabolism | Carboxylic Acid Reductase (Car), ADH | Amino Acids, Glucose | C3-C5 Diols (e.g., 1,4-Butanediol) |

| E. coli BCAA Metabolism | Acetohydroxyacid Synthase (AHAS), KDC, AKR | Branched-Chain Amino Acids | Branched-Chain β,γ-Diols |

Computational Chemistry Approaches for Understanding Reaction Mechanisms and Molecular Interactions

Computational chemistry provides powerful tools for investigating the molecular properties of this compound and the mechanisms of its reactions. Methods like Density Functional Theory (DFT) are used to analyze molecular geometry, conformational flexibility, and intermolecular interactions.

The structure of this compound contains two chiral centers, leading to four possible stereoisomers. Its molecular geometry is characterized by tetrahedral carbon centers. Computational studies on analogous diols, such as 1,2-ethanediol, suggest that intramolecular hydrogen bonding between the adjacent hydroxyl groups helps stabilize the gauche conformation. For this compound, there is rotational freedom around the C-C bonds, allowing for multiple conformers whose stability is influenced by both intramolecular and intermolecular hydrogen bonding.

The hydroxyl and amino groups act as hydrogen bond donors, while the oxygen atoms can act as acceptors. In its hydrochloride salt form, the chloride ion also serves as a hydrogen bond acceptor. These hydrogen bonding networks are crucial in determining the compound's crystalline structure and its solubility in polar solvents.

Computational descriptors for this compound hydrochloride have been calculated, providing insights into its physicochemical properties. These parameters are useful in predicting the compound's behavior in biological systems and in designing synthetic pathways.

Table 4: Computed Molecular Properties for this compound and its Hydrochloride Salt

| Property | Value (Hydrochloride Salt) | Value ((S)-isomer) | Significance |

|---|---|---|---|

| Molecular Weight | 141.60 g/mol nih.gov | 141.60 g/mol chemscene.com | Basic physical property for stoichiometric calculations. |

| Topological Polar Surface Area (TPSA) | 66.5 Ų nih.gov | 66.48 Ų chemscene.com | Predicts drug transport properties and membrane permeability. |

| Hydrogen Bond Donors | 4 nih.gov | 3 chemscene.com | Indicates potential for forming hydrogen bonds in interactions. |

| Hydrogen Bond Acceptors | 2 nih.gov | 3 chemscene.com | Indicates potential for accepting hydrogen bonds in interactions. |

| Rotatable Bonds | 3 nih.gov | 3 chemscene.com | Relates to the conformational flexibility of the molecule. |

Applications of 4 Aminobutane 1,2 Diol As a Chiral Building Block and Precursor

Precursor in the Synthesis of Chiral Ligands and Organocatalysts for Asymmetric Reactions

The enantiomerically pure forms of 4-aminobutane-1,2-diol serve as effective chiral inducers in the synthesis of advanced organocatalysts. mdpi.com Researchers have successfully used both (R)- and (S)-enantiomers of this compound to induce the formation of supramolecular double-helical polymers with a preferred handedness. mdpi.com These helical polymers function as chiral catalysts in asymmetric reactions. mdpi.com

In one study, the reaction of a functionalized quinoline (B57606) derivative with cuprous ions in the presence of an enantiopure aminobutane-1,2-diol resulted in the formation of enantiomerically enriched double-helical polymers. mdpi.com The specific enantiomer of the diol dictated the helical direction of the resulting polymer catalyst. mdpi.com

(R)-4-aminobutane-1,2-diol induced the formation of a right-handed helix, designated as (M)-Helix. mdpi.com

(S)-4-aminobutane-1,2-diol led to the creation of a left-handed helix, designated as (P)-Helix. mdpi.com

These two helical polymers, while being mirror images in structure, demonstrated distinct catalytic properties in the intermolecular olefin cyano-trifluoromethylation reaction. The (M)-Helix catalyst showed high efficiency with yields up to 89%, whereas the (P)-Helix catalyst provided superior enantioselectivity, with enantiomeric excess (ee) values reaching up to 84%. mdpi.com This work demonstrates how the inherent chirality of this compound can be transferred to create sophisticated catalytic systems with complementary stereoselectivities, a significant goal in asymmetric synthesis. mdpi.com

Table 1: Performance of Chiral Helical Polymer Catalysts Derived from this compound

| Catalyst | Chiral Inducer | Helical Handedness | Catalytic Performance (Olefin Cyano-trifluoromethylation) | Source |

|---|---|---|---|---|

| (M)-Helix | (R)-4-aminobutane-1,2-diol | Right-handed | High efficiency (yield up to 89%) | mdpi.com |

Chiral Scaffold for the Construction of Complex Molecular Architectures in Medicinal Chemistry Research

In medicinal chemistry, this compound hydrochloride is regarded as a crucial chiral building block for synthesizing new pharmaceutical agents. Its structure, featuring multiple reactive sites and defined stereochemistry, allows for systematic modifications to develop novel drug candidates. chemscene.com The compound serves as a foundational scaffold for producing other biologically active molecules, including specialized amino acids.

The utility of chiral amino alcohols as scaffolds is well-established. For instance, chiral aromatic 1,2-amino alcohols are key components in the manufacture of various adrenergic receptor agonists. researchgate.net Similarly, related aminobutane diols and triols are used as building blocks for a range of therapeutics. (2R)-2-Aminobutane-1,4-diol is a precursor for antituberculosis agents like ethambutol (B1671381) analogs, while (2R,3R)-2-Aminobutane-1,3-diol serves as an intermediate for drugs targeting neurological disorders. smolecule.com

Research has shown that incorporating the this compound framework can lead to compounds with significant biological effects. In one study, derivatives of 1,2-butanediol (B146104) were synthesized and assessed for their cytotoxicity against various cancer cell lines, with results indicating that specific modifications to the butanediol (B1596017) structure markedly enhanced anticancer activity. This highlights the compound's role as a valuable chiral scaffold for generating complex molecular architectures in the pursuit of new medicines. cymitquimica.com

Role as an Intermediate in Specialized Chemical Syntheses

Beyond its role as a chiral scaffold, this compound functions as a key intermediate in various specialized chemical syntheses for both industrial and pharmaceutical products. cymitquimica.comvulcanchem.com

Pharmaceutical Intermediates: The compound is a documented precursor to 3-Pyrrolidinol. vulcanchem.com This pyrrolidinol moiety is a core structural component in important antipsychotic drugs, including Risperidone. vulcanchem.com Furthermore, protected aminodiol structures analogous to this compound have been employed as building blocks in the synthesis of antiviral agents such as Saquinavir. rsc.org Derivatives of the compound have also been developed as antimicrobial agents. vulcanchem.com

Polymer Chemistry: In materials science, this compound serves as a crosslinking agent in the production of polymers like polyurethanes and epoxy resins. vulcanchem.com Its diol functionality allows it to be integrated into polymer chains, while the amino group provides an additional site for reaction or for modifying the polymer's properties. It has also been incorporated into biodegradable plastics, such as polybutylene succinate (B1194679) (PBS), to improve material flexibility. vulcanchem.com

The synthesis of related compounds further underscores the importance of this structural motif. For example, enantiomers of 4-aminobutane-1,2,3-triol (B8790892) have been efficiently synthesized from D- or L-glucose, demonstrating a pathway from natural carbohydrates to valuable chiral intermediates. nih.gov

Utilization in Cellular Signaling Studies and Interaction with Biological Targets

While direct studies on the biological interactions of this compound are limited, research on its derivatives and structurally related isomers provides insight into its potential applications in studying cellular processes. smolecule.comvulcanchem.com The bifunctional nature of the molecule makes it an interesting candidate for interacting with biological targets like enzymes and receptors. cymitquimica.com

Enzyme and Receptor Interaction: The structure of aminobutane diols resembles that of natural substrates for various enzymes. smolecule.com This mimicry allows them to be used as tools to study enzyme function and inhibition. smolecule.com For example, the related compound (2R,3R)-2-Aminobutane-1,3-diol hydrochloride has been investigated for its potential to act as an antagonist at N-Methyl-D-Aspartate (NMDA) receptors, which are critical in learning and memory. smolecule.com Analogues are also studied for their ability to influence neurotransmitter receptors and neuronal signaling pathways.

Antimicrobial and Anticancer Activity: Derivatives of this compound have demonstrated notable biological activity. vulcanchem.com Specific derivatives have been synthesized and shown to possess antimicrobial efficacy against pathogenic bacteria. vulcanchem.com Additionally, other modified structures based on the 1,2-butanediol scaffold have been evaluated for their cytotoxic effects on cancer cells, indicating that this chemical framework can be a starting point for developing new therapeutic agents.

Table 2: Investigated Biological Activities of this compound Derivatives and Analogues

| Compound Type | Investigated Biological Activity | Specific Target/Organism | Source |

|---|---|---|---|

| This compound Derivatives | Antimicrobial | Staphylococcus aureus, Escherichia coli | vulcanchem.com |

| 1,2-Butanediol Derivatives | Cytotoxicity / Anticancer | Various cancer cell lines | |

| (2R,3R)-2-Aminobutane-1,3-diol (Analogue) | NMDA Receptor Antagonism | NMDA Receptors | smolecule.com |

| (2R,3R)-2-Aminobutane-1,3-diol (Analogue) | Enzyme Inhibition | Substrate analogue for various enzymes | smolecule.com |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Aminobutane 1,2 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isotopic Labeling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-aminobutane-1,2-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For instance, protons attached to carbons bearing hydroxyl or amino groups will resonate at different frequencies compared to those in the alkyl chain. The chemical shift for protons in similar diol compounds is typically observed between 2.86 and 4.56 ppm. researchgate.net The coupling between adjacent protons provides further structural information, allowing for the determination of the connectivity of the carbon backbone.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The carbon atoms bonded to the electronegative oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, will be deshielded and appear at a lower field (higher ppm value) compared to the other carbon atoms in the butane (B89635) chain. For example, in a similar diol compound, imide and ketone carbons are observed at 163.5, 164, and 192.4 ppm. researchgate.net

Isotopic labeling studies, using isotopes such as ¹³C or ¹⁵N, are powerful for tracing the metabolic fate of this compound or for elucidating reaction mechanisms. For instance, the synthesis of ¹⁵N-labeled this compound has been achieved by converting the hydroxyl group of a precursor to a mesylate, followed by displacement with potassium ¹⁵N-phthalimide and subsequent hydrazine (B178648) treatment. nih.gov This labeled compound can then be used in various biochemical or mechanistic studies, with NMR being a key technique to track the position of the isotope.

Table 1: Representative NMR Data for Diol Compounds

| Nucleus | Typical Chemical Shift Range (ppm) | Remarks |

|---|---|---|

| ¹H | 2.5 - 4.0 | Protons adjacent to -OH and -NH₂ groups are typically in the downfield region of this range. |

| ¹³C | 35 - 75 | Carbons attached to -OH and -NH₂ groups show resonances in the 50-75 ppm range, while other alkyl carbons are in the 35-50 ppm range. |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and the specific derivative of this compound.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the precise molecular weight of this compound and analyzing its fragmentation patterns, which provides further structural confirmation. The molecular weight of this compound is 105.14 g/mol , while its hydrochloride salt is 141.60 g/mol . chemscene.comnih.govsigmaaldrich.comcymitquimica.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. For this compound (C₄H₁₁NO₂), the expected monoisotopic mass is approximately 105.07898 Da.

The fragmentation pattern in MS is dependent on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). In EI-MS, the molecule is bombarded with high-energy electrons, leading to characteristic fragmentation. For aliphatic amines and alcohols, common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. For this compound, this would result in the loss of radicals such as •CH₂OH or •CH(OH)CH₂OH. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Dehydration: Loss of a water molecule (H₂O) from the diol moiety.

Loss of an amino group: Cleavage of the C-N bond.

Under softer ionization techniques like ESI, the protonated molecule [M+H]⁺ is often the most abundant ion, with minimal fragmentation. This is particularly useful for confirming the molecular weight.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₁₁NO₂ | chemscene.com |

| Molecular Weight | 105.14 g/mol | chemscene.com |

| Molecular Weight (HCl salt) | 141.60 g/mol | nih.govsigmaaldrich.comcymitquimica.com |

| Monoisotopic Mass | 105.07898 Da |

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic methods are vital for assessing the chemical purity of this compound and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. For purity analysis, reversed-phase HPLC with a suitable detector (e.g., UV, refractive index, or mass spectrometer) can be employed. To separate the enantiomers and diastereomers, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. Cellulose-based stationary phases have been successfully used for the chiral resolution of similar compounds. Pre-column derivatization with a fluorescent tag, such as o-phthaldialdehyde (OPA), can enhance detection sensitivity in HPLC. nih.gov

Gas Chromatography (GC) can also be used for the analysis of this compound, often after derivatization to increase its volatility. Chiral GC columns can be used for the separation of the stereoisomers. Purity levels of ≥98% for similar compounds have been determined using gas chromatography.

The choice of chromatographic technique and conditions (e.g., column, mobile phase, temperature) is critical for achieving optimal separation and accurate quantification of this compound and its isomers.

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Application | Key Considerations |

|---|---|---|

| HPLC | Purity assessment, Isomer separation | Reversed-phase for purity; Chiral stationary phase for isomer separation. Derivatization can improve detection. |

| GC | Purity assessment, Isomer separation | Derivatization is often required to increase volatility. Chiral columns are used for isomer separation. |

Future Research Directions and Emerging Paradigms in 4 Aminobutane 1,2 Diol Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthetic Pathway Design and Optimization

The synthesis of specific stereoisomers of 4-aminobutane-1,2-diol presents a considerable challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate the complex landscape of chemical reactions and design optimal synthetic routes. preprints.orgmdpi.com

Machine learning models, trained on extensive reaction data, can predict the outcomes of chemical reactions, including yields and the formation of byproducts, with increasing accuracy. mdpi.comacs.org These predictive capabilities allow for the in silico screening of numerous potential reaction conditions—such as catalysts, solvents, and temperatures—to identify the most promising ones for laboratory experimentation. preprints.orgacs.org This data-driven approach accelerates the optimization of synthetic pathways, leading to higher efficiency and purity. acs.org The integration of AI and ML into the design of synthetic pathways for this compound and other aminodiols holds the potential to streamline their production and facilitate the discovery of new, economically viable manufacturing processes. nih.gov

Table 1: Applications of AI/ML in Chemical Synthesis

| AI/ML Application | Description | Relevance to this compound Synthesis |

| Retrosynthetic Analysis | AI algorithms propose synthetic routes by working backward from the target molecule to simpler, commercially available precursors. engineering.org.cngwern.net | Identifies novel and efficient multi-step pathways to construct the aminodiol backbone. |

| Reaction Outcome Prediction | ML models are trained on large datasets to predict the yield and selectivity of a reaction under various conditions. mdpi.comacs.org | Optimizes reaction conditions (e.g., catalyst, solvent, temperature) for key steps, such as amination or hydroxylation, to maximize yield and stereoselectivity. |

| Catalyst and Reagent Selection | AI can screen virtual libraries of catalysts and reagents to identify the most effective candidates for a specific transformation. mdpi.comacs.org | Suggests optimal catalysts for steps like hydrogenation or biocatalytic transformations, potentially reducing costs and improving performance. |

| Pathway Optimization | Reinforcement learning and other adaptive algorithms can explore a vast design space to find the most efficient overall synthesis pathway. preprints.org | Balances factors like the number of steps, overall yield, cost of materials, and environmental impact to propose the most economical and sustainable route. |

Development of Sustainable and Green Chemistry Approaches for Amino Diol Production

The principles of green chemistry are increasingly guiding the development of new synthetic methods for aminodiols, aiming to reduce environmental impact and enhance safety. purkh.comfatfinger.io This involves a shift away from traditional chemical processes that often rely on harsh conditions and hazardous materials. purkh.com Key areas of focus include the use of renewable feedstocks, the development of catalytic processes, and the optimization of reaction conditions to improve atom economy and reduce waste. purkh.comkahedu.edu.in

One of the primary goals of green chemistry is to replace petroleum-based feedstocks with renewable resources like biomass. purkh.com For the production of aminodiols, this could involve utilizing carbohydrates derived from agricultural waste as starting materials. rsc.org Such approaches not only decrease the reliance on fossil fuels but also contribute to a more circular economy. purkh.com

Catalysis is central to green chemistry, offering pathways to more efficient and selective reactions. purkh.com The development of novel catalysts, including heterogeneous catalysts derived from waste materials, can facilitate the conversion of diols and other precursors under milder conditions, reducing energy consumption and the formation of unwanted byproducts. acs.org For instance, innovative, environmentally friendly methods for the synthesis of mono-tosylates from diols have been developed to enhance yields and simplify purification processes. jchemlett.com Traditional chemical synthesis of diols often involves non-renewable resources and can produce significant greenhouse gas emissions, highlighting the need for greener alternatives. nih.gov

The overarching goal is to design synthetic routes that are not only efficient but also inherently safer and more sustainable throughout their lifecycle. fatfinger.io By integrating these green chemistry principles, the production of this compound and other valuable chemicals can become more economically viable and environmentally responsible. purkh.com

Exploration of Novel Biocatalytic Systems and Advanced Enzyme Engineering Strategies

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules like this compound. nih.gov Enzymes operate under mild conditions, such as room temperature and pressure in aqueous solutions, and exhibit high regio- and stereoselectivity, which is often difficult to achieve with conventional catalysts. nih.govrsc.org

The synthesis of aminodiols can be accomplished through enzymatic cascades, where multiple enzymes work in sequence to convert a simple starting material into a complex product. rsc.orgrsc.org For example, a two-enzyme cascade has been engineered to convert C4–C7 diols into the corresponding amino alcohols with high selectivity. rsc.orgrsc.org Such systems can replace chemical amination processes that require high temperatures, high pressures, and metal catalysts, which often produce a mixture of products. rsc.orgrsc.org

Key enzyme classes for aminodiol synthesis include:

Transaminases (TAs): These enzymes are crucial for introducing an amino group with high stereocontrol. mdpi.com They can be used in the kinetic resolution of racemic amines or in the asymmetric synthesis from prochiral ketones. mdpi.com

Dehydrogenases/Reductases: These enzymes are used for the stereoselective reduction of keto groups to hydroxyl groups.

Aldolases and Lyases: These can be used to form the carbon-carbon bonds necessary to build the diol backbone. nih.gov

A significant area of research is enzyme engineering, where techniques like directed evolution and structure-guided design are used to improve the properties of natural enzymes. acs.org Scientists can enhance an enzyme's stability, activity, and substrate specificity, or even alter its stereoselectivity to produce a desired enantiomer. acs.orgacs.org For instance, a transketolase's enantioselectivity was successfully reversed through structure-guided engineering to produce an aminodiol intermediate. acs.org The development of multi-enzyme cascades, potentially in one-pot reactions, is a promising strategy for the efficient and stereoselective synthesis of complex amino-diols and amino-polyols from simple, achiral starting materials. nih.govacs.org

Table 2: Key Enzyme Classes in Aminodiol Synthesis

| Enzyme Class | Catalytic Function | Example Application |

| Transaminase (TA) | Transfers an amino group from a donor molecule to a ketone, creating a chiral amine. mdpi.com | Asymmetric synthesis of the amino group in this compound with specific stereochemistry. |

| Alcohol Dehydrogenase (ADH) | Interconverts alcohols and aldehydes/ketones. | Oxidation of a diol to a hydroxy aldehyde as an intermediate step before amination. rsc.org |

| Imine Reductase (IRED) | Catalyzes the reduction of an imine to an amine. nih.gov | Final step in a reductive amination cascade to produce the aminodiol. nih.govacs.org |

| Aldolase (B8822740) | Forms carbon-carbon bonds by joining an aldehyde with another molecule. nih.gov | Construction of the carbon backbone of polyol precursors. nih.gov |

| Carboxylic Acid Reductase (Car) | Reduces a carboxylic acid to an aldehyde. pnas.org | Part of a CoA-independent pathway to convert ω-hydroxylic acids to diols. pnas.org |

Expanded Applications in Supramolecular Chemistry and Functional Materials Science

The unique molecular structure of this compound, featuring both amino and hydroxyl functional groups, makes it an intriguing building block for the construction of complex supramolecular assemblies and advanced functional materials. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding, which are fundamental to the self-assembly of molecules into larger, ordered structures.

In supramolecular chemistry, chiral molecules like the enantiomers of this compound can be used to induce chirality in larger assemblies. Research has shown that (R)- and (S)-4-aminobutane-1,2-diol can induce a preferred helical handedness in polymeric structures through an amine induction mechanism. mdpi.com This ability to control the three-dimensional structure of polymers at the molecular level is crucial for developing materials with specific optical or catalytic properties.

The vicinal diol moiety in this compound is of particular interest for its ability to interact with boronic acids to form stable cyclic esters. researchgate.net This specific interaction is the basis for boronate affinity materials, which are widely used for the selective separation and sensing of cis-diol-containing compounds. chrom-china.com By incorporating aminodiol units into polymers or frameworks, it may be possible to create new materials with tunable affinity for biomolecules like glycoproteins or ribonucleosides. nih.gov

Furthermore, the bifunctional nature of this compound makes it a valuable monomer for the synthesis of functional polymers and materials like metal-organic frameworks (MOFs). chrom-china.com MOFs constructed with linkers containing diol or amino groups can exhibit high porosity, large surface area, and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netchrom-china.com The development of boronic acid-functionalized MOFs has shown promise for the selective enrichment of cis-diol compounds. chrom-china.comnih.govacs.org The integration of this compound into such advanced materials could lead to new technologies in fields ranging from biomedical diagnostics to industrial separations.

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) stretches.

- UV-Vis Spectrometry : Monitors reaction progress (200–350 nm) for intermediates like quinone derivatives .

- Crystallography : Resolves stereochemistry using fragment screening with FAD-dependent oxidoreductases .

Cross-validation with HPLC (C18 columns, 0.1% TFA mobile phase) ensures >95% purity .

How do metabolic pathways of this compound compare to structurally similar diols?

Advanced Research Focus

In vivo models suggest hepatic oxidation to aldehyde intermediates, followed by conjugation with glutathione or urinary excretion as mercapturic acids (e.g., 4-(N-acetylcysteinyl)-1,2-dihydroxybutane). Comparative studies with ethane-1,2-diol (induces CaOx nephrotoxicity via oxalic acid) highlight species-specific differences in ADH/ALDH enzyme activity .

What experimental designs assess genotoxicity risks of this compound?

Advanced Research Focus

Follow OECD guidelines:

- In vitro : Ames test (TA98/TA100 strains) ± metabolic activation (S9 mix) for mutagenicity.

- In vivo : Micronucleus assay in rodent bone marrow (oral dosing at 500–2000 mg/kg).

Positive controls (e.g., benzene-1,2-diol) and TTC thresholds (1.5 μg/day for DNA mutagens) contextualize risks .

How can contradictions in toxicity data between diol analogs be resolved?

Advanced Research Focus

Discrepancies arise from metabolic variability (e.g., ethane-1,2-diol vs. This compound). Mitigation strategies:

- Dose-Response Analysis : Compare NOAEL/LOAEL across species.

- Metabolite Profiling : Use LC-MS to identify reactive intermediates (e.g., HMVK from 3-butene-1,2-diol).

- Computational QSAR : Predict toxicity via logP and electrophilicity indices .

What computational approaches model the conformational dynamics of this compound?

Advanced Research Focus

DFT (B3LYP/6-311++G**) or MD simulations assess hydrogen-bonding networks and gauche/trans conformers. Benchmark against gas-phase IR data (OH stretching at 3600–3700 cm⁻¹) and crystallographic fragment screening (e.g., CtFDO oxidoreductase binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.